BMS453

Description

Structure

3D Structure

Properties

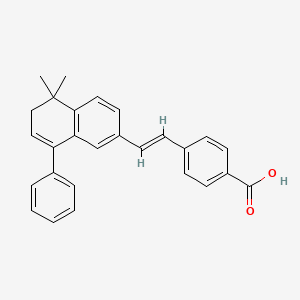

IUPAC Name |

4-[(E)-2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29)/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUODRPPTYLBGFM-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC=C(C2=C1C=CC(=C2)/C=C/C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166977-43-1 |

Source

|

| Record name | BMS453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166977431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-453 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M531IV9E0V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on BMS453 and its Interaction with the TGFβ Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the synthetic retinoid BMS453, with a particular focus on its interaction with the Transforming Growth Factor-β (TGFβ) signaling pathway. It includes quantitative data presented in structured tables, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows using Graphviz (DOT language) as specified.

Introduction to this compound

This compound (also known as BMS-189453) is a synthetic retinoid that functions as a selective modulator of retinoic acid receptors (RARs).[1][2] Specifically, it acts as an agonist for RARβ and an antagonist for RARα and RARγ.[1] Unlike all-trans retinoic acid (atRA), this compound does not activate RAR-dependent gene transcription in breast cells but can still inhibit their growth. Its primary mechanism for growth inhibition in normal breast cells is not through direct RAR-mediated gene transcription but rather through the induction of active TGFβ. This unique mode of action makes this compound a valuable tool for studying the non-canonical roles of RARs and the regulation of TGFβ signaling.

The TGFβ Signaling Pathway: An Overview

The Transforming Growth Factor-β (TGFβ) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. The pathway is initiated by the binding of a TGFβ ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI), also known as an activin receptor-like kinase (ALK). This phosphorylation activates the TGFβRI kinase, which in turn phosphorylates downstream effector proteins called SMADs.

There are two main branches of TGFβ signaling:

-

Canonical (SMAD-dependent) Pathway: Upon activation by TGFβRI, receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3, are phosphorylated. These activated R-SMADs then form a complex with a common mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

-

Non-canonical (SMAD-independent) Pathways: TGFβ receptors can also activate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, and p38), PI3K/AKT, and Rho-like GTPase pathways. These pathways can crosstalk with the canonical SMAD pathway and regulate a diverse range of cellular responses.

Below is a diagram illustrating the canonical TGFβ signaling pathway.

This compound's Mechanism of Action via TGFβ Induction

The primary mechanism by which this compound inhibits the growth of normal breast cells is through the induction of active TGFβ. In its latent form, TGFβ is sequestered in the extracellular matrix and is biologically inactive. This compound treatment leads to the conversion of this latent TGFβ into its active form, which can then engage its receptors and initiate downstream signaling. This effect is substantial, with studies showing that this compound can increase active TGFβ levels by as much as 33-fold. The growth-inhibitory effects of this compound can be prevented by using a TGFβ-blocking antibody, confirming that the activation of TGFβ is the predominant mechanism for its anti-proliferative action in this context.

The downstream consequences of this induced TGFβ signaling are a G1 block in the cell cycle. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn decreases the activity of cyclin-dependent kinase 2 (CDK2). Reduced CDK2 activity leads to the hypophosphorylation of the retinoblastoma protein (Rb), maintaining it in its active, growth-suppressive state.

The proposed mechanism is depicted in the diagram below.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Effect of this compound on TGFβ Activity

| Parameter | Cell Lines | Treatment | Fold Increase vs. Control | Reference |

| Active TGFβ Activity | 184, HMEC | This compound (1 µM) | 33-fold | |

| Total TGFβ Activity | 184, HMEC | This compound (1 µM) | 3-5-fold |

Table 2: Cellular Effects of this compound Treatment

| Effect | Cell Lines | Treatment | Observation | Reference |

| Cell Proliferation | 184, HMEC | 1 µM for 5 days | Inhibition via G1 arrest | |

| Apoptosis | 184, HMEC | 1 µM for 11 hours | No significant induction | |

| CDK2 Kinase Activity | 184 | 1 µM for 24-72 hours | Decreased | |

| Rb Phosphorylation | 184 | 1 µM for 24-72 hours | Hypophosphorylation | |

| p21 Protein Levels | 184 | Not specified | Increased total and CDK2-bound p21 | |

| CDK4-bound p21 | 184 | Not specified | No change |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are based on standard laboratory procedures and may require optimization for specific cell lines and experimental conditions.

Quantification of Active TGFβ (Mink Lung Epithelial Cell Reporter Assay)

Materials:

-

DMEM supplemented with 10% FBS, penicillin/streptomycin.

-

Conditioned media from cells treated with this compound or control vehicle.

-

Recombinant human TGF-β1 for standard curve.

-

Luciferase Assay System (e.g., from Promega).

-

Luminometer.

-

96-well white, clear-bottom tissue culture plates.

Procedure:

-

Cell Seeding: Seed the TMLC reporter cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to attach overnight.

-

Standard Curve Preparation: Prepare a standard curve of TGF-β1 in serum-free DMEM, with concentrations ranging from 0 to 200 pg/mL.

-

Sample Preparation: Collect conditioned media from your experimental cells (e.g., breast epithelial cells) that have been treated with this compound or vehicle control for the desired time. Centrifuge to remove any cellular debris.

-

Treatment: Replace the media on the TMLC cells with the prepared standards or the conditioned media samples. To measure total TGFβ, an acid-activation step (e.g., transiently lowering the pH to 2.0 followed by neutralization) is required before adding the sample to the reporter cells. For active TGFβ, add the conditioned media directly.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.

-

Luciferase Assay: Aspirate the media and lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

-

Quantification: Determine the concentration of active TGFβ in the samples by interpolating their luciferase readings from the standard curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Treated cells (e.g., 1 x 10⁶ cells per sample).

-

Phosphate-buffered saline (PBS).

-

Cold 70% ethanol.

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).

-

RNase A (100 µg/mL).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest the cells by trypsinization, then wash with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.

-

Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for p21, CDK2, and Phospho-Rb

This protocol allows for the detection and relative quantification of key proteins involved in the G1/S cell cycle checkpoint.

Materials:

-

Cell lysates from treated and control cells.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus (wet or semi-dry).

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p21, anti-CDK2, anti-phospho-Rb (e.g., Ser780), anti-total Rb, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., chemiluminescence imager or X-ray film).

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control (β-actin). For phospho-Rb, normalize to total Rb levels.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on breast cancer cells.

Conclusion

This compound is a selective retinoid receptor modulator that inhibits the proliferation of normal breast cells through a mechanism that is distinct from classical RAR-mediated transactivation. Its primary mode of action in this context is the induction of active TGFβ, which subsequently triggers a G1 cell cycle arrest via the p21/CDK2/Rb pathway. This makes this compound a valuable research tool for dissecting the complex interplay between retinoid signaling and the TGFβ pathway. Further research is warranted to elucidate the precise molecular mechanism by which this compound binding to RARβ leads to the activation of latent TGFβ and to explore the therapeutic potential of this class of compounds in diseases characterized by dysregulated cell proliferation.

References

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

An In-depth Technical Guide on the Biological Effects of BMS-345541, a Selective IKK Inhibitor

Introduction

BMS-345541 is a highly selective, allosteric inhibitor of the IκB kinase (IKK) catalytic subunits, with a more potent inhibitory effect on IKK-2 compared to IKK-1.[1][2] This compound has been instrumental in elucidating the role of the NF-κB signaling pathway in various cellular processes, including inflammation, cell survival, and proliferation. While the user's query specified "BMS453," it is highly probable that this was a typographical error, and the intended compound of interest is the extensively studied BMS-345541. This technical guide will provide a comprehensive overview of the mechanism of action of BMS-345541, its effects on the cell cycle, and its induction of apoptosis, with a focus on providing researchers, scientists, and drug development professionals with detailed experimental insights and data.

The primary molecular target of BMS-345541 is the IκB kinase (IKK) complex, which plays a central role in the activation of the nuclear factor kappa B (NF-κB) transcription factor.[2][3] In many cancer cells, constitutive activation of the IKK/NF-κB pathway is a key driver of resistance to apoptosis and chemotherapy.[4] BMS-345541 binds to an allosteric site on the IKK subunits, leading to the inhibition of their kinase activity. This prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of its target genes, which are involved in cell survival and proliferation.

Effects on Cell Cycle Progression

While the user's query focused on G1 arrest, published research indicates that BMS-345541 can induce a G2 cell cycle arrest in certain cancer cell lines. Specifically, in melanoma cell lines A-375, Mel-HO, MeWo, and Mel-2a, treatment with BMS-345541 resulted in a partial G2 arrest after 24 hours. This suggests that the impact of BMS-345541 on cell cycle progression may be cell-type dependent. The disruption of the cell cycle is a key mechanism for inhibiting tumor cell proliferation. The progression through different phases of the cell cycle is regulated by cyclins and cyclin-dependent kinases (CDKs).

Table 1: Effect of BMS-345541 on Melanoma Cell Lines

| Cell Line | Concentration | Duration | Observed Effect | Reference |

|---|

| A-375, Mel-HO, MeWo, Mel-2a | 2 µM | 24 hours | Partial G2 arrest | |

Induction of Apoptosis

A significant outcome of IKK inhibition by BMS-345541 in cancer cells is the induction of apoptosis. In melanoma cells with high constitutive IKK activity, BMS-345541 treatment leads to mitochondria-mediated apoptosis. This is characterized by the release of apoptosis-inducing factor, dissipation of the mitochondrial membrane potential, and a reduced ratio of Bcl-2 to Bax proteins. The apoptotic effect of BMS-345541 has been observed to be largely caspase-independent in these cells.

Table 2: Inhibitory Concentrations of BMS-345541

| Target | IC₅₀ | Reference |

|---|---|---|

| IKK-1 | 4 µM | |

| IKK-2 | 0.3 µM | |

| IκBα Phosphorylation in cells | 4 µM |

| Cytokine Production (TNFα, IL-1β, IL-8, IL-6) | 1-5 µM | |

Experimental Protocols

Cell Culture and Treatment: Human melanoma cell lines such as SK-MEL-5, Hs 294T, and A375 can be cultured in appropriate media. For experiments, cells are typically seeded and allowed to adhere before being treated with varying concentrations of BMS-345541 (e.g., 0.1, 1, and 10 µmol/L) or a vehicle control (like DMSO).

Cell Cycle Analysis by Flow Cytometry: To analyze the effect of BMS-345541 on cell cycle distribution, treated and control cells are harvested, washed with PBS, and fixed in cold ethanol. Following fixation, the cells are washed again and stained with a solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase. The DNA content of the cells is then analyzed using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Protein Expression: To assess the levels of key proteins in the NF-κB pathway and cell cycle regulation, Western blotting can be performed. After treatment with BMS-345541, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against targets such as phospho-IκBα, total IκBα, p65, and cell cycle-related proteins. Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system.

IKK Kinase Assay: The direct inhibitory effect of BMS-345541 on IKK activity can be confirmed using an in vitro kinase assay. This typically involves incubating recombinant IKK with its substrate (e.g., a peptide corresponding to the phosphorylation sites on IκBα) in the presence of ATP and varying concentrations of BMS-345541. The amount of substrate phosphorylation is then quantified to determine the inhibitory activity of the compound.

BMS-345541 is a potent and selective inhibitor of IKK, effectively blocking the NF-κB signaling pathway. This mechanism of action leads to the inhibition of proliferation and induction of apoptosis in various cancer cell models. While the primary effect on cell cycle reported in the literature is a partial G2 arrest in melanoma cells, the precise impact on cell cycle progression can be context-dependent. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals investigating the therapeutic potential of IKK inhibitors like BMS-345541.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-345541 is a highly selective inhibitor of I kappa B kinase that binds at an allosteric site of the enzyme and blocks NF-kappa B-dependent transcription in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMS-345541Targets Inhibitor of κB Kinase and Induces Apoptosis in Melanoma: Involvement of Nuclear Factor κB and Mitochondria Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMS-345541 targets inhibitor of kappaB kinase and induces apoptosis in melanoma: involvement of nuclear factor kappaB and mitochondria pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Function of BMS-453 in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-453, a synthetic retinoid, has emerged as a molecule of interest in the study of breast cancer due to its unique mechanism of action. Unlike traditional retinoids, BMS-453 exhibits a distinct profile as a Retinoic Acid Receptor (RAR) β agonist and a RARα/RARγ antagonist. This technical guide provides an in-depth analysis of the function of BMS-453 in breast cancer cells, focusing on its molecular mechanisms, effects on cell proliferation and migration, and the signaling pathways it modulates. The information presented herein is a synthesis of preclinical research, offering valuable insights for researchers and professionals in oncology and drug development.

Introduction

Retinoids, a class of compounds derived from vitamin A, are known to play crucial roles in cellular growth, differentiation, and apoptosis. Their therapeutic potential in oncology, particularly in breast cancer, has been an area of active investigation. BMS-453 distinguishes itself from other retinoids by its selective receptor activity. In breast cancer cells, BMS-453 has been shown to inhibit growth and migration through pathways that are independent of classical RAR-dependent gene transactivation, presenting a novel approach to targeting breast cancer.

Mechanism of Action

The primary mechanism by which BMS-453 exerts its anti-proliferative effects in breast cancer cells is through the induction of active Transforming Growth Factor-beta (TGF-β). This is a pivotal departure from the action of many other retinoids that rely on the direct activation of RAR-responsive genes.

TGF-β Pathway Activation

BMS-453 treatment leads to a significant increase in the active form of TGF-β. This activation is a key mediator of the subsequent downstream effects on the cell cycle.

Cell Cycle Arrest at G1 Phase

The induction of active TGF-β by BMS-453 initiates a signaling cascade that culminates in cell cycle arrest at the G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins:

-

Increased p21 (CDKN1A) Expression: BMS-453 treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21.

-

Decreased CDK2 Kinase Activity: The increase in p21 results in the inhibition of cyclin-dependent kinase 2 (CDK2) activity.

-

Hypophosphorylation of Retinoblastoma (Rb) Protein: Reduced CDK2 activity leads to the hypophosphorylation of the retinoblastoma protein (Rb). In its hypophosphorylated state, Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for entry into the S phase.

This sequence of events effectively halts the progression of the cell cycle at the G1 checkpoint, thereby inhibiting cell proliferation. Notably, this growth inhibition occurs without a significant induction of apoptosis.

Transrepression of AP-1

In addition to the TGF-β-mediated pathway, BMS-453 can also suppress breast cell growth by inhibiting the transcription factor Activator Protein-1 (AP-1).[1] This transrepression of AP-1 provides an alternative, RAR-dependent transactivation-independent mechanism for its anti-proliferative effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on BMS-453 in breast and breast cancer cells.

Table 1: Effect of BMS-453 on TGF-β Activation

| Cell Line | Treatment | Fold Increase in Active TGF-β | Reference |

| Normal Breast Cells | BMS-453 | 33-fold | [2] |

Table 2: Effect of BMS-453 on Cell Cycle Distribution

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| Normal Breast Cells | BMS-453 (1 μM) for 5 days | G1 arrest; increased proportion of cells in G0/G1 and decreased proportion in S phase | [2] |

| T47D Breast Cancer Cells | BMS-453 | G1 arrest | [3] |

Table 3: Effect of BMS-453 on Cell Growth

| Cell Line | Treatment | Growth Inhibition | Reference |

| Normal Breast Cells (HMEC and 184) | BMS-453 | Inhibition of growth | |

| T47D Breast Cancer Cells | BMS-453 | Inhibition of growth |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of BMS-453 and a typical experimental workflow for its evaluation.

Caption: BMS-453 Signaling Pathway in Breast Cancer Cells.

Caption: Experimental Workflow for Evaluating BMS-453.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the function of BMS-453 in breast cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of BMS-453 on the viability and proliferation of breast cancer cells.

-

Cell Seeding: Seed breast cancer cells (e.g., T47D) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of BMS-453 in culture medium. Remove the medium from the wells and add 100 µL of the BMS-453 solutions at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after BMS-453 treatment.

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with BMS-453 as described for the viability assay.

-

Cell Harvesting: Harvest the cells by trypsinization, and collect both floating and adherent cells.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins (p21, CDK2, Rb) involved in the BMS-453 signaling pathway.

-

Protein Extraction: Treat cells with BMS-453, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p21, CDK2, phospho-Rb, and total Rb overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

TGF-β Bioassay

This protocol is for measuring the amount of active TGF-β secreted by breast cancer cells following BMS-453 treatment. A common method involves using mink lung epithelial cells (Mv1Lu), which are highly sensitive to the growth-inhibitory effects of TGF-β.

-

Conditioned Media Preparation: Culture breast cancer cells and treat with BMS-453 for a specified period. Collect the culture supernatant (conditioned media).

-

Activation of Latent TGF-β (if necessary): Acid-activate the conditioned media to convert latent TGF-β to its active form, followed by neutralization.

-

Mv1Lu Cell Culture: Seed Mv1Lu cells in a 96-well plate.

-

Treatment with Conditioned Media: Add serial dilutions of the (activated) conditioned media to the Mv1Lu cells. Include a standard curve with known concentrations of active TGF-β.

-

Proliferation Assay: After incubation, measure the proliferation of the Mv1Lu cells using an MTT assay or by [³H]thymidine incorporation.

-

Data Analysis: Determine the concentration of active TGF-β in the conditioned media by comparing the growth inhibition to the standard curve.

Conclusion

BMS-453 represents a promising class of synthetic retinoids with a distinct mechanism of action in breast cancer cells. Its ability to inhibit cell proliferation through the induction of active TGF-β and subsequent G1 cell cycle arrest, independent of classical RAR transactivation, offers a novel therapeutic avenue. Furthermore, its capacity to transrepress the AP-1 transcription factor adds another layer to its anti-cancer activity. The in-depth understanding of its molecular functions and the detailed experimental protocols provided in this guide will aid researchers and drug development professionals in further exploring the therapeutic potential of BMS-453 and similar compounds in the fight against breast cancer.

References

- 1. An assay for transforming growth factor-beta using cells transfected with a plasminogen activator inhibitor-1 promoter-luciferase construct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Transforming Growth Factor β Activity in Normal and Dry Eye Human Tears by CCL-185 Cell Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to BMS453 (CAS Number: 166977-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS453, also known as BMS-189453, is a synthetic retinoid with a unique pharmacological profile, acting as a selective agonist for the Retinoic Acid Receptor β (RARβ) while antagonizing RARα and RARγ.[1][2] This dual activity allows it to inhibit the proliferation of normal and malignant breast cells through a mechanism distinct from traditional retinoids.[3][4] The primary mode of action involves the induction of active Transforming Growth Factor β (TGFβ), which in turn triggers a G1 phase cell cycle arrest.[3] This is achieved by modulating key cell cycle regulatory proteins, including an increase in the cyclin-dependent kinase inhibitor p21 and subsequent hypophosphorylation of the Retinoblastoma (Rb) protein. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 166977-43-1 |

| Alternative Names | BMS-189453 |

| Molecular Formula | C₂₇H₂₄O₂ |

| Molecular Weight | 380.48 g/mol |

| Purity | ≥98% |

| Solubility | Soluble in DMSO (up to 100 mM) and DMF. |

| Storage | Store at -20°C. |

Mechanism of Action

This compound is a synthetic retinoid that functions as a selective agonist for RARβ and an antagonist for RARα and RARγ. Unlike pan-RAR agonists, this compound's anti-proliferative effects in breast cells are not primarily mediated through direct RAR-dependent gene transcription. Instead, it predominantly acts by inducing the conversion of latent TGFβ to its active form. Active TGFβ then initiates a signaling cascade that leads to G1 cell cycle arrest.

This signaling pathway involves the upregulation of the cyclin-dependent kinase inhibitor p21. The increased levels of p21 bind to and inhibit the activity of Cyclin-Dependent Kinase 2 (CDK2). The inhibition of CDK2 activity results in the hypophosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition, thereby halting cell proliferation.

Furthermore, this compound has been shown to transrepress the activity of the AP-1 transcription factor, which is another mechanism through which retinoids can inhibit cell growth.

Quantitative Data

Receptor Binding Affinity

| Receptor Subtype | Binding Affinity (Ki) |

| RARα/RXRα | 7.7 nM |

| RARγ/RXRα | 17.3 nM |

In Vitro Efficacy

| Assay | Cell Line(s) | Concentration | Incubation Time | Result |

| Cell Proliferation | 184, HMEC | 1 µM | 11 hours | 40% inhibition of ³H-thymidine uptake. |

| Cell Cycle Analysis | 184, HMEC | 1 µM | 5 days | Increase in the proportion of cells in the G0/G1 phase and a decrease in the S phase. |

| Western Blot | 184 | 1 µM | 24-72 hours | Induced Rb hypophosphorylation and decreased CDK2 kinase activity. |

Experimental Protocols

Cell Culture

Normal human mammary epithelial cells (184 and HMEC) are cultured in their recommended growth media supplemented with the necessary growth factors and serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Proliferation Assay ([³H]-Thymidine Incorporation)

-

Cell Seeding: Plate cells in 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: After allowing the cells to adhere overnight, treat them with 1 µM this compound or vehicle control (e.g., DMSO) for 11 hours.

-

Radiolabeling: Add [³H]-thymidine to each well and incubate for a further 4-6 hours to allow for incorporation into newly synthesized DNA.

-

Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

-

Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (vehicle-treated) cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells in 6-well plates and treat with 1 µM this compound or vehicle control for 5 days.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a propidium iodide (PI) staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Rb and p21

-

Cell Lysis: Treat cells with 1 µM this compound for 24, 48, or 72 hours. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Rb, phosphorylated Rb (Ser780, Ser807/811), p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

Visualizations

Caption: this compound Signaling Pathway Leading to G1 Arrest.

Caption: General Experimental Workflow for this compound Analysis.

References

- 1. Optimization of Luminescent Assay for Screening of Cyclin-Dependent Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioassay of transforming growth factor-beta activity in acidic protein extracts from primary breast cancer specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The retinoic acid receptor antagonist, this compound, inhibits normal breast cell growth by inducing active TGFbeta and causing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of BMS-453

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-453, also known as BMS-189453, is a synthetic retinoid that has garnered interest for its unique pharmacological profile as a selective retinoic acid receptor (RAR) modulator. It functions as an agonist for RARβ while acting as an antagonist for RARα and RARγ. This dual activity allows it to inhibit the proliferation of various cell types, most notably breast cancer cells, through a mechanism distinct from traditional retinoids. The primary pathway for its anti-proliferative effects involves the induction of active transforming growth factor-beta (TGF-β), leading to a G1 phase cell cycle arrest. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical evaluation of BMS-453, including detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Synthesis

BMS-453 was developed by Bristol-Myers Squibb as part of a larger effort to synthesize arotinoids, a class of synthetic retinoids, with improved therapeutic profiles.[1] The goal was to create compounds that could selectively modulate RAR signaling to achieve desired therapeutic effects while minimizing the side effects associated with pan-RAR agonists.[1]

The synthesis of BMS-453 is a nine-step process. While the detailed protocol is provided in the supplementary materials of a publication from The Endocrine Society's Journals Online, a general overview of the synthetic strategy is available.[2]

Mechanism of Action

BMS-453 exerts its biological effects through a distinct mechanism of action compared to other retinoids. It selectively binds to the three subtypes of retinoic acid receptors (RARs), acting as an agonist for RARβ and an antagonist for RARα and RARγ.[3][4] This differential activity is central to its unique pharmacological profile.

The primary anti-proliferative mechanism of BMS-453 in breast cells is the induction of active transforming growth factor-beta (TGF-β). While both all-trans retinoic acid (atRA) and BMS-453 can increase total TGF-β activity by 3-5 fold, BMS-453 is significantly more potent in inducing the conversion of latent TGF-β to its active form, resulting in a 33-fold increase in active TGF-β. This activation of TGF-β signaling is crucial for the growth-inhibitory effects of BMS-453, as demonstrated by the reversal of this inhibition in the presence of a TGF-β-blocking antibody.

The downstream effects of TGF-β activation by BMS-453 converge on the cell cycle machinery, leading to a G1 phase arrest. This is achieved through the induction of the cyclin-dependent kinase inhibitor p21, which in turn leads to decreased CDK2 kinase activity and hypophosphorylation of the retinoblastoma protein (Rb).

Signaling Pathway Diagram

References

- 1. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]

- 4. BMS-453 - XenWiki [wiki.xenbase.org]

The Role of BMS-453 in Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-453 is a synthetic retinoid with a distinct pharmacological profile, acting as a selective agonist for Retinoic Acid Receptor β (RARβ) and an antagonist for RARα and RARγ.[1][2][3][4][5] This selective activity allows for the dissection of RAR isoform-specific functions and presents therapeutic opportunities. While extensively studied for its anti-proliferative effects in cancer, particularly breast cancer, emerging evidence highlights the nuanced role of BMS-453 in modulating cellular differentiation in various stem and progenitor cell populations. This technical guide provides an in-depth overview of the mechanisms, experimental data, and protocols related to the function of BMS-453 in cellular differentiation.

Core Mechanism of Action

Retinoic acid receptors are ligand-dependent transcription factors that, upon binding to retinoids, form heterodimers with Retinoid X Receptors (RXRs) to regulate the expression of target genes. BMS-453's unique activity profile as a RARβ agonist and RARα/γ antagonist allows it to selectively modulate gene expression programs. A primary mechanism of action for BMS-453, particularly in the context of growth inhibition and potentially differentiation, is the induction of active Transforming Growth Factor-β (TGF-β). While all-trans retinoic acid (atRA) increases total TGF-β activity by 3-5 fold, BMS-453 has been shown to increase active TGF-β activity by a remarkable 33-fold, suggesting it promotes the conversion of latent TGF-β to its active form. This potent induction of active TGF-β is a critical mediator of BMS-453's downstream cellular effects.

Role in Specific Cellular Differentiation Lineages

The influence of BMS-453 on cellular differentiation is context-dependent, varying with the cell type and the specific signaling environment.

Cardiomyocyte Differentiation

In the realm of cardiac development, the modulation of retinoic acid signaling is crucial for specifying cardiomyocyte subtypes. While retinoic acid signaling promotes an atrial myocyte fate, its antagonism favors the development of ventricular myocytes. A closely related pan-RAR inverse agonist, BMS-493, has been instrumental in demonstrating this principle.

Quantitative Data on Cardiomyocyte Differentiation with RAR Antagonism:

| Parameter | Control (Untreated iPSCs) | BMS-493 Treatment (Days 0-8) | Fold Change | Reference |

| MLC2V Protein Expression (% of TNNT2+ cells) | 18.7% ± 1.72% | 55.8% ± 11.4% | ~3-fold increase | |

| Beating Rate (beats per minute) | 93.0 ± 2.81 | 49.4 ± 1.53 | ~2-fold decrease | |

| Contraction Amplitude | 100% ± 10.85% | 201% ± 8.33% | ~2-fold increase |

Data presented is for the pan-RAR inverse agonist BMS-493, which provides insight into the effects of RAR antagonism on cardiomyocyte differentiation.

Hematopoietic Progenitor Cell Expansion

In the context of hematopoiesis, retinoic acid is a known differentiation-inducing agent. The use of a RAR antagonist can, therefore, help in maintaining a more primitive, undifferentiated state, which is beneficial for the ex vivo expansion of hematopoietic progenitor cells (HPCs).

Quantitative Data on Hematopoietic Progenitor Cell Expansion with RAR Antagonism:

| Parameter | Control (Untreated HPCs) | BMS-493 Treatment (6-day expansion) | Fold Change | Reference |

| ALDHhi Cell Number | Baseline | 2-fold increase | 2-fold increase |

This data for the pan-RAR inverse agonist BMS-493 suggests that antagonizing RAR signaling can enhance the expansion of primitive hematopoietic progenitors.

Adipogenesis and Chondrogenesis

While direct studies on the effect of BMS-453 on adipogenesis and chondrogenesis are limited, its known mechanisms of action allow for informed hypotheses.

-

Adipogenesis: The commitment of mouse embryonic stem cells to the adipocyte lineage has been shown to require RARβ. As a RARβ agonist, BMS-453 could potentially promote adipogenic differentiation. Adipogenesis is primarily governed by the master transcriptional regulator, Peroxisome Proliferator-Activated Receptor γ (PPARγ).

-

Chondrogenesis: The TGF-β signaling pathway is a potent inducer of chondrogenic differentiation from mesenchymal stem cells (MSCs). Given that BMS-453 is a strong inducer of active TGF-β, it is plausible that it could promote chondrogenesis. This process is critically dependent on the transcription factor SOX9, which is considered a master regulator of chondrocyte formation. Conversely, the transcription factor RUNX2 is a key regulator of osteogenesis and often acts antagonistically to SOX9.

Signaling Pathways Modulated by BMS-453 in Differentiation

The cellular differentiation processes influenced by BMS-453 are orchestrated by complex signaling networks.

Experimental Protocols

General Protocol for Assessing RAR Agonist/Antagonist Activity

This protocol is adapted from standard transactivation competition assays.

-

Cell Culture and Transfection:

-

Culture HeLa cells in appropriate media.

-

Co-transfect cells with:

-

An expression vector for the specific RAR isoform (RARα, RARβ, or RARγ).

-

A reporter construct containing a retinoic acid response element (RARE) linked to a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase - CAT).

-

A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.

-

-

-

Compound Treatment:

-

Agonist Activity: Treat transfected cells with varying concentrations of BMS-453.

-

Antagonist Activity: Treat transfected cells with a known RAR agonist (e.g., all-trans retinoic acid) in the presence of increasing concentrations of BMS-453.

-

-

Reporter Gene Assay:

-

After 24-48 hours of incubation, lyse the cells and measure the activity of the reporter gene (luciferase or CAT).

-

Normalize the reporter gene activity to the activity of the control plasmid.

-

-

Data Analysis:

-

Plot the normalized reporter activity against the concentration of BMS-453 to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).

-

Protocol for Directed Differentiation of Human iPSCs to Ventricular Cardiomyocytes using RAR Antagonism

This protocol is based on the use of the pan-RAR inverse agonist BMS-493.

-

iPSC Culture: Culture human induced pluripotent stem cells (iPSCs) on Matrigel-coated plates in mTeSR1 medium.

-

Initiation of Differentiation (Day 0): When iPSCs reach 80-90% confluency, replace the medium with a basal differentiation medium supplemented with a GSK3 inhibitor (e.g., CHIR99021) to induce mesoderm formation. Add the RAR antagonist (e.g., 1 µM BMS-493).

-

Mesoderm and Cardiac Progenitor Specification (Days 2-8):

-

On day 2, replace the medium with a basal medium containing a Wnt inhibitor (e.g., IWP2) to specify cardiac mesoderm. Continue treatment with the RAR antagonist.

-

On day 4 and 6, perform a medium change with the same medium as day 2.

-

-

Cardiomyocyte Maturation (Days 8-14):

-

On day 8, switch to a cardiomyocyte maintenance medium. Discontinue treatment with the RAR antagonist.

-

Beating cardiomyocytes should be observable from day 10 onwards.

-

-

Analysis:

-

Flow Cytometry: Stain cells for cardiac troponin T (TNNT2) and the ventricular marker myosin light chain 2v (MLC2V).

-

Functional Analysis: Measure beating rate and contraction amplitude using video microscopy and appropriate software.

-

Conclusion

BMS-453 and related RAR modulators are powerful tools for investigating the role of specific retinoic acid receptor isoforms in cellular differentiation. The ability of BMS-453 to selectively activate RARβ while antagonizing RARα and RARγ, coupled with its potent induction of active TGF-β, positions it as a unique molecule for directing cell fate. The provided data on cardiomyocyte and hematopoietic progenitor differentiation highlight the potential of RAR antagonism in regenerative medicine. Further research is warranted to fully elucidate the effects of BMS-453 on other lineages, such as adipogenesis and chondrogenesis, and to translate these findings into novel therapeutic strategies for a range of diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to explore the multifaceted role of BMS-453 in the intricate process of cellular differentiation.

References

- 1. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocols for generation of immortalized human brown and white preadipocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allencell.org [allencell.org]

- 5. BMS 493 Modulates Retinoic Acid-Induced Differentiation During Expansion of Human Hematopoietic Progenitor Cells for Islet Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of BMS453 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS453 is a synthetic retinoid with a unique pharmacological profile, acting as a selective agonist for Retinoic Acid Receptor β (RARβ) and an antagonist for RARα and RARγ. This dual activity confers upon this compound a distinct mechanism of action, primarily characterized by its profound impact on the Transforming Growth Factor-β (TGF-β) signaling pathway, leading to significant alterations in gene expression that culminate in cell cycle arrest. This technical guide provides an in-depth analysis of the molecular effects of this compound on gene expression, detailing the underlying signaling pathways, experimental methodologies to assess its activity, and a summary of its effects on key regulatory proteins.

Core Mechanism of Action: RAR Modulation and TGF-β Activation

This compound exerts its biological effects through its specific interaction with retinoic acid receptors (RARs), which are ligand-dependent transcription factors that regulate gene expression. Unlike pan-RAR agonists, this compound selectively activates RARβ while inhibiting the transcriptional activity of RARα and RARγ.[1] A pivotal consequence of this selective RAR modulation is the potent induction of active Transforming Growth Factor-β (TGF-β).[1]

Experimental evidence has demonstrated that treatment with this compound can lead to a remarkable 33-fold increase in active TGF-β activity , with a 3- to 5-fold increase in total TGF-β activity.[1] This activation of the TGF-β pathway is the predominant mechanism through which this compound inhibits the growth of certain cell types, particularly normal and malignant breast cells.[1][2]

Data Presentation: Quantitative Effects on Key Proteins

The activation of the TGF-β signaling cascade by this compound initiates a series of downstream events that directly impact the cellular machinery controlling cell cycle progression. The following table summarizes the observed quantitative and qualitative changes in key regulatory proteins following this compound treatment.

| Protein/Activity | Gene Name | Effect of this compound Treatment | Quantitative Change | Cell Type(s) | Reference(s) |

| Active TGF-β | - | Increased Activity | 33-fold increase | Normal Breast Cells | |

| Total TGF-β | - | Increased Activity | 3-5-fold increase | Normal Breast Cells | |

| p21 (WAF1/CIP1) | CDKN1A | Increased Protein Levels | - | Normal Breast Cells | |

| CDK2 Kinase Activity | CDK2 | Decreased Activity | - | Normal Breast Cells | |

| Retinoblastoma (Rb) | RB1 | Hypophosphorylation | - | Normal Breast Cells |

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the TGF-β pathway, which in turn regulates the cell cycle machinery. The following diagrams illustrate the key molecular interactions.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound.

TGF-β Bioassay

This assay quantifies the amount of active TGF-β in conditioned media from cells treated with this compound.

-

Protocol:

-

Culture target cells (e.g., normal breast epithelial cells) and treat with this compound or vehicle control for a specified time.

-

Collect the conditioned media.

-

To measure total TGF-β, acid-activate a portion of the conditioned media to release active TGF-β from its latent complex.

-

Plate the MLEC reporter cells.

-

Add the conditioned media (both untreated for active TGF-β and acid-activated for total TGF-β) to the MLEC cells.

-

Incubate for 16-24 hours.

-

Lyse the MLEC cells and measure luciferase activity using a luminometer.

-

Quantify the amount of TGF-β by comparing the luciferase activity to a standard curve generated with known concentrations of recombinant active TGF-β.

-

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle following this compound treatment.

-

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of fluorescence is proportional to the amount of DNA in a cell, allowing for differentiation between G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Protocol:

-

Treat cells with this compound or vehicle control.

-

Harvest and wash the cells.

-

Fix the cells in ice-cold 70% ethanol to permeabilize the membranes.

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Incubate in the dark.

-

Analyze the stained cells using a flow cytometer.

-

The resulting DNA content histogram is analyzed to determine the percentage of cells in each phase of the cell cycle.

-

Western Blotting for p21

This technique is used to detect and quantify the levels of the p21 protein.

-

Protocol:

-

Prepare total protein lysates from cells treated with this compound or vehicle control.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p21.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

Experimental and Logical Workflows

The following diagrams illustrate the workflows for investigating the effects of this compound.

Discussion and Future Directions

This compound represents a fascinating molecule with a targeted mechanism of action that holds therapeutic potential. Its ability to selectively modulate RAR subtypes and potently induce the TGF-β pathway provides a clear rationale for its anti-proliferative effects. While the core signaling cascade involving p21, CDK2, and Rb is well-established, a comprehensive understanding of the complete repertoire of genes regulated by this compound is still emerging.

Future research employing genome-wide analyses, such as RNA sequencing and ChIP sequencing, will be invaluable in identifying the full spectrum of direct and indirect gene targets of this compound. Such studies would not only provide a more detailed map of its mechanism of action but could also uncover novel biomarkers for predicting response to this compound and identify potential combination therapy strategies. Furthermore, investigating the effects of this compound in a broader range of cell types and disease models will be crucial in defining its full therapeutic utility.

Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice.

References

BMS453: A Deep Dive into its Interaction with Retinoic Acid Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS453 is a synthetic retinoid that has garnered significant interest for its unique and selective interaction with retinoic acid receptors (RARs). Unlike pan-agonists, this compound exhibits a complex pharmacological profile, acting as a potent agonist for Retinoic Acid Receptor β (RARβ) while simultaneously antagonizing Retinoic Acid Receptor α (RARα) and Retinoic Acid Receptor γ (RARγ).[1][2] This selective activity makes this compound a valuable tool for dissecting the distinct roles of RAR isotypes and a potential therapeutic agent in contexts where subtype-specific modulation is desirable, such as in oncology. This technical guide provides a comprehensive overview of the core mechanisms of this compound, focusing on its interaction with RARs, downstream signaling pathways, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action

This compound's primary mechanism of action revolves around its differential effects on the three RAR subtypes. As a RARβ agonist, it activates this receptor, while its antagonist activity on RARα and RARγ blocks the signaling cascades typically initiated by these receptors.[1] This selective modulation of RAR signaling pathways has profound effects on cellular processes, most notably inducing cell cycle arrest and promoting the activation of Transforming Growth Factor β (TGFβ).

The downstream consequences of this compound's interaction with RARs are particularly relevant in the context of cancer biology. In normal and malignant breast cells, this compound has been shown to inhibit proliferation by inducing a G1 cell cycle arrest. This effect is largely attributed to the upregulation of the cyclin-dependent kinase inhibitor p21 and subsequent hypophosphorylation of the Retinoblastoma (Rb) protein.

A key aspect of this compound's anti-proliferative activity is its ability to induce the conversion of latent TGFβ to its active form. This activation of the TGFβ signaling pathway is a critical mediator of the growth-inhibitory effects of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with RARs and its downstream effects.

| Parameter | Receptor/Target | Value | Cell Lines |

| Binding Affinity (Ki) | RARα | 7.7 nM | - |

| IC50 | AP-1 Transrepression | ~0.1 nM | HeLa, MCF-7 |

| Functional Effect | Parameter | Concentration | Incubation Time | Cell Lines | Result |

| Cell Proliferation | ³H-thymidine uptake inhibition | 1 µM | 11 hours | 184 and HMEC | 40% inhibition |

| Cell Cycle Arrest | G0/G1 phase increase | 1 µM | 5 days | 184 and HMEC | Increased proportion of cells in G0/G1 |

| TGFβ Activation | Active TGFβ induction | - | - | Normal breast cells | 33-fold increase |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the signaling pathway initiated by this compound, highlighting its differential effects on RAR subtypes and the subsequent downstream events leading to cell cycle arrest.

Experimental Workflow: Cell Proliferation Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell proliferation using a ³H-thymidine incorporation assay.

References

Preliminary Toxicological Profile of BMS-453: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on BMS-453, a synthetic retinoid with potential therapeutic applications. The document summarizes key findings from in vivo toxicological assessments, details the experimental methodologies employed, and illustrates the compound's known mechanism of action through a signaling pathway diagram.

In Vivo Toxicity Studies

Preliminary toxicological evaluations of BMS-453 have been conducted in rodent and non-rodent models to characterize its safety profile following oral administration. These studies have identified the testes as a primary target organ for toxicity.

Data Summary

The following tables summarize the quantitative data from key in vivo toxicity studies.

Table 1: One-Month Oral Toxicity Study in Sprague-Dawley Rats [1][2]

| Dose Level (mg/kg/day) | Key Findings |

| 15 | Marked testicular degeneration and atrophy. Increased leukocyte counts, alkaline phosphatase, and alanine aminotransferase levels. |

| 60 | Marked testicular degeneration and atrophy. Increased leukocyte counts, alkaline phosphatase, and alanine aminotransferase levels. Decreased body weight and food consumption. |

| 240 | Marked testicular degeneration and atrophy. Increased leukocyte counts, alkaline phosphatase, and alanine aminotransferase levels. Decreased body weight and food consumption. Significant overt signs of toxicity and mortality. |

Table 2: One-Week Oral Toxicity Study in Male Sprague-Dawley Rats [1][2]

| Dose Level (mg/kg/day) | Findings at Day 8 | Findings at Day 36 (after 1-month drug-free period) |

| 12.5 | Minimal testicular changes | Marked testicular atrophy |

| 25 | Minimal testicular changes | Marked testicular atrophy |

| 50 | Minimal testicular changes | Marked testicular atrophy |

| 100 | Minimal testicular changes | Marked testicular atrophy |

Table 3: Short-Term (1, 3, or 7-Day) Oral Toxicity Study in Male Sprague-Dawley Rats [1]

| Dose Level (mg/kg) | Dosing Duration | Key Findings (after 1-month observation) |

| 2 | 1, 3, or 7 days | Dose- and duration-dependent testicular toxicity |

| 10 | 1, 3, or 7 days | Dose- and duration-dependent testicular toxicity |

| 50 | 1, 3, or 7 days | Dose- and duration-dependent testicular toxicity, which did not recover and in some cases worsened by 4 months post-dosing. |

Table 4: One-Week Oral Toxicity Study in Male Rabbits

| Dose Level (mg/kg/day) | Key Findings (at 1 month post-treatment) |

| 2 | No significant findings reported |

| 10 | No significant findings reported |

| 50 | Testicular degeneration and atrophy |

Experimental Protocols

The following are detailed methodologies for the key in vivo toxicity studies cited.

One-Month Oral Toxicity Study in Rats

-

Species: Sprague-Dawley rats.

-

Groups: Male and female rats (10 per sex per group) were assigned to control and treatment groups.

-

Test Article Administration: BMS-453 was administered orally via gavage at doses of 15, 60, or 240 mg/kg for 30 consecutive days. The control group received the vehicle, aqueous 1.5% Avicel®, at a volume of 10 ml/kg/day.

-

Clinical Pathology: Blood and urine samples were collected after an overnight fast during the fourth week of the study for routine clinical pathology evaluations, including hematology and serum chemistry.

-

Necropsy and Histopathology: All animals were subjected to a gross necropsy on day 30. Selected organs were weighed, and all major tissues were collected, preserved, and examined microscopically.

One-Week Oral Toxicity Study in Rats

-

Species: Male Sprague-Dawley rats.

-

Groups: Male rats (10 per group) were assigned to control and treatment groups.

-

Test Article Administration: BMS-453 was administered orally via gavage at daily doses of 12.5, 25, 50, or 100 mg/kg for 7 days. The control group received 10 ml/kg of aqueous 1.5% Avicel® for 7 days.

-

Observation Periods: The first five rats from each group were sacrificed on day 8. The remaining rats were observed for a drug-free period and sacrificed on day 36.

-

Endpoints: All animals underwent gross necropsy. The testes and epididymides were weighed, preserved, processed, and examined microscopically.

One-Week Oral Toxicity Study in Rabbits

-

Species: Male rabbits.

-

Groups: Male rabbits (5 per group) were assigned to control and treatment groups.

-

Test Article Administration: BMS-453 was administered orally via gavage at daily doses of 2, 10, or 50 mg/kg for 7 days. The control group received 10 ml/kg of aqueous 1.5% Avicel® for 7 days.

-

Endpoints: Testicular degeneration and atrophy were evaluated at 1 month following the treatment period.

Signaling Pathway and Mechanism of Action

BMS-453 is a synthetic retinoid that functions as a Retinoic Acid Receptor β (RARβ) agonist and a Retinoic Acid Receptor α (RARα) and Retinoic Acid Receptor γ (RARγ) antagonist. Its anti-proliferative effects in normal breast cells are primarily mediated through the induction of active Transforming Growth Factor-β (TGFβ). This leads to cell cycle arrest at the G1 phase. The proposed signaling pathway is illustrated below.

Caption: Proposed signaling pathway for BMS-453 induced G1 cell cycle arrest.

Experimental Workflow for In Vivo Toxicity Studies

The general workflow for the in vivo toxicity studies described in this guide is outlined below.

Caption: General experimental workflow for in vivo toxicity assessment of BMS-453.

References

Methodological & Application

Application Notes and Protocols for BMS453 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS453 is a synthetic retinoid with a distinctive mechanism of action, functioning as a Retinoic Acid Receptor β (RARβ) agonist while acting as an antagonist to RARα and RARγ.[1][2][3][4] This selectivity allows for the targeted investigation of RARβ-mediated signaling pathways. In cellular studies, this compound has been shown to inhibit the proliferation of both normal and malignant breast cells.[5] A primary mechanism of this inhibition is through the induction of active Transforming Growth Factor β (TGFβ), which subsequently triggers cell cycle arrest at the G1 phase. This compound has been noted to suppress cell growth without causing significant apoptosis.

Mechanism of Action

This compound exerts its anti-proliferative effects through a signaling cascade that leads to G1 cell cycle arrest. Upon binding to RARβ, this compound initiates a response that leads to a significant increase in the activity of TGFβ, which is a key mediator of its growth-inhibitory effects. This is followed by an increase in the expression of the cyclin-dependent kinase inhibitor p21. The elevated levels of p21 lead to a decrease in the activity of Cyclin-Dependent Kinase 2 (CDK2). Reduced CDK2 activity results in the hypophosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains active and prevents the cell from transitioning from the G1 to the S phase, thereby inducing cell cycle arrest. Additionally, this compound has been shown to reduce the migration of breast cancer cells, an effect also attributed to its agonistic activity on RARβ.

Signaling Pathway of this compound-Induced G1 Arrest

Caption: Signaling pathway of this compound leading to G1 cell cycle arrest.

Quantitative Data Summary

| Cell Line(s) | Concentration | Duration of Treatment | Observed Effect | Reference |

| Normal Breast Cells (184 and HMEC) | 1 µM | 11 hours | Inhibition of proliferation without significant apoptosis induction. | |

| Normal Breast Cells (184 and HMEC) | 1 µM | Not Specified | 40% inhibition of ³H-thymidine uptake. | |

| Normal Breast Cells (184 and HMEC) | 1 µM | 5 days | Induction of G1 cell cycle arrest. | |

| Normal Breast Cells (184) | 1 µM | 24-72 hours | Induced Rb hypophosphorylation and decreased CDK2 kinase activity. | |

| T47D Breast Cancer Cells | 1 µM | 72 hours | Significant reduction in cell migration. |

Experimental Protocols

1. Preparation of this compound Stock Solution

-

Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.47 mg of this compound (Molecular Weight: 447.58 g/mol ) in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use it within one month; for storage at -80°C, it can be stable for up to six months.

2. General Cell Culture and Treatment Protocol

This protocol provides a general guideline for treating adherent cells with this compound. Specific parameters such as seeding density and incubation times should be optimized for the cell line being used.

-

Cell Seeding:

-

Culture cells in appropriate growth medium until they reach 70-80% confluency.

-

Trypsinize the cells and perform a cell count.

-

Seed the cells into multi-well plates (e.g., 96-well for proliferation assays, 6-well for protein extraction) at a predetermined density.

-

Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment.

-

-

This compound Treatment:

-

On the following day, remove the existing medium from the wells.

-

Prepare fresh growth medium containing the desired final concentrations of this compound. This is done by diluting the this compound stock solution. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

-

Add the medium containing this compound or the vehicle control to the respective wells.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

3. Cell Proliferation Assay (e.g., MTT or WST-1 Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Procedure:

-

Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.

-

At the end of the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours) to allow for the formation of formazan crystals.

-

If using an MTT assay, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

4. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer. The data can be used to generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.

-

Experimental Workflow for Investigating this compound Effects

Caption: General experimental workflow for studying the effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. BMS 453 | CAS 166977-43-1 | this compound | BMS189453 | Tocris Bioscience [tocris.com]

- 4. BMS-453 - XenWiki [wiki.xenbase.org]

- 5. Retinoic acid receptor antagonist this compound inhibits the growth of normal and malignant breast cells without activating RAR-dependent gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BMS453 In Vivo Dosing in Rat Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS453, also known as BMS-189453, is a synthetic retinoid that acts as a selective agonist for Retinoic Acid Receptor β (RARβ) and an antagonist for RARα and RARγ.[1][2] Its mechanism of action involves the induction of active Transforming Growth Factor-β (TGF-β), which subsequently leads to cell cycle arrest at the G1 phase, inhibiting cell proliferation.[3][4] This unique pharmacological profile makes this compound a compound of interest for research in oncology and other therapeutic areas. These application notes provide a comprehensive overview of the available in vivo dosing information for this compound in rat models, compiled from toxicological and preclinical studies.

Data Presentation

In Vivo Toxicology Studies in Rats

The following tables summarize the oral dosing regimens for this compound used in toxicology studies conducted in Sprague Dawley rats. The primary route of administration in these studies was oral gavage, with the vehicle consistently reported as an aqueous suspension of 1.5% Avicel®.

Table 1: Single and Short-Term Dosing Studies

| Duration | Doses (mg/kg/day) | Observations | Reference |

| 1, 3, or 7 days | 2, 10, 50 | Dose- and duration-dependent testicular toxicity observed after a 1-month observation period.[5] | |

| 7 days | 12.5, 25, 50, 100 | Minimal testicular changes immediately after dosing, but marked testicular atrophy after a 1-month drug-free period. |

Table 2: Monthly Dosing Study

| Duration | Doses (mg/kg/day) | Observations | Reference |

| 1 month | 15, 60, 240 | Increased leukocyte counts, alkaline phosphatase, and alanine aminotransferase levels. Marked testicular degeneration and atrophy at all doses. Decreased body weight and food consumption at 60 and 240 mg/kg. Significant toxicity and mortality at 240 mg/kg. |

Pharmacokinetic Parameters

Experimental Protocols

Preparation of Dosing Formulation

Vehicle: Aqueous 1.5% Avicel®

Materials:

-